N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2,5-dimethylfuran moiety at position 5, linked via a carboxamide bond to a 5-oxopyrrolidine ring bearing a 3-methoxyphenyl group at position 1. The oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role as a bioisostere for carboxylic acid esters or amides . The 3-methoxyphenyl substituent introduces electron-donating properties, while the dimethylfuran group contributes to lipophilicity and planar aromatic interactions.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-11-7-16(12(2)28-11)19-22-23-20(29-19)21-18(26)13-8-17(25)24(10-13)14-5-4-6-15(9-14)27-3/h4-7,9,13H,8,10H2,1-3H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQCSZOKEREFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The furan ring can be synthesized through the cyclization of appropriate precursors, while the oxadiazole ring is often formed via the reaction of hydrazides with carboxylic acids or their derivatives. The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrolidones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analog: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
This analog replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring and substitutes the dimethylfuran with an isopropyl group. Additionally, the 3-methoxyphenyl group is replaced by a 4-fluorophenyl moiety. Key differences include:
Table 1: Structural Comparison
Implications of Structural Differences:
The thiadiazole’s sulfur atom may improve solubility but increase susceptibility to oxidative metabolism .
Core Substituents: The dimethylfuran group in the target compound offers aromaticity and moderate lipophilicity, favoring interactions with hydrophobic binding pockets.
Phenyl Substituents :
- The 3-methoxy group’s electron-donating nature may enhance binding to receptors requiring electron-rich aromatic systems.
- The 4-fluoro group’s electron-withdrawing effect could alter binding affinity or pharmacokinetics in the analog.
Hypothetical Physicochemical and Pharmacological Properties
Table 2: Predicted Property Comparison
Key Notes:
- The target compound’s higher lipophilicity may improve membrane permeability but reduce solubility.
- The analog’s thiadiazole and isopropyl groups could enhance solubility but shorten half-life due to metabolic oxidation.
Biological Activity
The compound N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C17H17N3O4
- Molecular Weight: 323.34 g/mol
Structural Features
The compound features a 1,3,4-oxadiazole ring which is known for its diverse biological activities. The presence of the 2,5-dimethylfuran moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. Specifically, compounds containing the oxadiazole moiety have shown significant activity against a range of bacterial strains:
| Microorganism | Activity |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Strong bactericidal effect |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective antifungal properties |
In a comparative study, certain oxadiazole derivatives exhibited greater antimicrobial efficacy than traditional antibiotics such as ciprofloxacin .
Cytotoxicity Studies
Cytotoxicity assessments were conducted on various cell lines to evaluate the safety profile of the compound. The results indicated:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 100 | 89 |
| Control | - | 100 |
The compound demonstrated minimal cytotoxicity at lower concentrations while maintaining cell viability above 80% at therapeutic doses .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Cell Wall Synthesis: Similar to other oxadiazoles, it may disrupt bacterial cell wall integrity.
- Interference with Metabolic Pathways: The furan ring could interact with metabolic enzymes critical for bacterial survival.
- Gene Expression Modulation: The presence of the -N=CO group in oxadiazoles may influence gene transcription related to biofilm formation and resistance mechanisms in bacteria .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several oxadiazole derivatives against resistant bacterial strains. The results indicated that the tested compound significantly inhibited growth at concentrations as low as 50 µg/mL against MRSA.
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties against Candida species. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting promising antifungal potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
